3,6-dimethyl-N-(4-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
3,6-dimethyl-N-(4-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide, also known as DPA-714, is a novel ligand that has been developed for imaging and targeting the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in various physiological processes, including the regulation of cellular metabolism, apoptosis, and inflammation.
Mechanism of Action
3,6-dimethyl-N-(4-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide binds to TSPO, which is overexpressed in activated microglia and astrocytes in the brain. The binding of this compound to TSPO results in the modulation of various cellular processes, including the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to modulate the expression of various cytokines and chemokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α. The ligand has also been shown to reduce oxidative stress and improve mitochondrial function in various cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,6-dimethyl-N-(4-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide in lab experiments is its high selectivity for TSPO. The ligand can be used to image and target activated microglia and astrocytes in the brain, which are involved in various neurological disorders. However, one of the main limitations of using this compound is its relatively short half-life, which limits its application in long-term experiments.
Future Directions
There are several future directions for the use of 3,6-dimethyl-N-(4-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide in scientific research. One potential area of research is the use of the ligand in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease and multiple sclerosis. Another potential area of research is the development of new ligands that have improved selectivity and longer half-lives, which would allow for more extensive and long-term experiments. Additionally, the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging (MRI), could provide a more comprehensive understanding of the role of TSPO in various physiological processes.
Scientific Research Applications
3,6-dimethyl-N-(4-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide has been extensively studied for its potential as a diagnostic tool for various neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke. The ligand is highly selective for TSPO and can be used to image the protein using various imaging techniques, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
properties
IUPAC Name |
3,6-dimethyl-N-(4-methylpyridin-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8-4-5-16-12(6-8)18-14(20)11-7-9(2)17-15-13(11)10(3)19-21-15/h4-7H,1-3H3,(H,16,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJMGUKISNYKCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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